2-(Benzyloxy)-5-ethynyl-1,3-difluorobenzene
Description
2-(Benzyloxy)-5-ethynyl-1,3-difluorobenzene: is an organic compound that features a benzene ring substituted with benzyloxy, ethynyl, and difluorobenzene groups
Properties
IUPAC Name |
5-ethynyl-1,3-difluoro-2-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O/c1-2-11-8-13(16)15(14(17)9-11)18-10-12-6-4-3-5-7-12/h1,3-9H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBDQYZJBXOJAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C(=C1)F)OCC2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-ethynyl-1,3-difluorobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a halogenated precursor reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-ethynyl-1,3-difluorobenzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Ethynyl group reduction can yield alkenes or alkanes.
Substitution: Fluorine substitution can yield various substituted benzene derivatives.
Scientific Research Applications
2-(Benzyloxy)-5-ethynyl-1,3-difluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: It can be used in the development of fluorescent probes and imaging agents due to its unique structural properties.
Industry: Used in the production of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-ethynyl-1,3-difluorobenzene depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The ethynyl and fluorine groups can enhance binding affinity and specificity, while the benzyloxy group can modulate solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)ethanol: Similar in structure but lacks the ethynyl and difluorobenzene groups.
5-Ethynyl-2-fluorobenzene: Contains the ethynyl and fluorine groups but lacks the benzyloxy group.
2-(Benzyloxy)-1,3-difluorobenzene: Similar but lacks the ethynyl group.
Uniqueness
2-(Benzyloxy)-5-ethynyl-1,3-difluorobenzene is unique due to the combination of benzyloxy, ethynyl, and difluorobenzene groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
